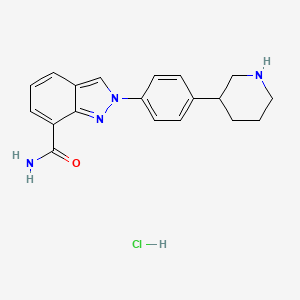

Niraparib hydrochloride

Description

The exact mass of the compound 2-(4-(Piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H21ClN4O |

|---|---|

Molecular Weight |

356.8 g/mol |

IUPAC Name |

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H20N4O.ClH/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);1H |

InChI Key |

YXYDNYFWAFBCAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl |

Synonyms |

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide MK 4827 MK-4827 MK4827 niraparib niraparib hydrochloride Zejula |

Origin of Product |

United States |

Foundational & Exploratory

The Crystalline Architecture of a PARP Inhibitor: A Technical Guide to Niraparib Tosylate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solid-state structure of niraparib tosylate monohydrate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and the active ingredient in the anti-cancer drug Zejula®. A thorough understanding of the crystal structure is paramount for drug development, influencing critical parameters such as solubility, stability, and bioavailability. This document synthesizes crystallographic data, details experimental methodologies for its characterization, and illustrates the drug's mechanism of action.

Introduction

Niraparib is a key therapeutic agent for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[1][2] It is administered orally as a tosylate monohydrate salt.[3] The systematic name for this salt is 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide 4-methylbenzenesulfonate hydrate (1:1:1).[3] The stability and biopharmaceutical properties of the solid dosage form are intrinsically linked to its crystalline structure. This guide focuses on Form I, the stable monohydrate form.

Crystal Structure and Physicochemical Properties

The crystal structure of niraparib tosylate monohydrate Form I has been elucidated using synchrotron X-ray powder diffraction data and further optimized with density functional theory (DFT) techniques.[1][3][4] The compound crystallizes in the triclinic space group P-1.[1][4]

Crystallographic Data

The fundamental crystallographic parameters for niraparib tosylate monohydrate Form I at 298 K are summarized in the table below.[1][4]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 (#2) |

| a (Å) | 7.22060(7) |

| b (Å) | 12.76475(20) |

| c (Å) | 13.37488(16) |

| α (°) | 88.7536(18) |

| β (°) | 88.0774(10) |

| γ (°) | 82.2609(6) |

| Volume (ų) | 1220.650(16) |

| Z | 2 |

| Formula | (C₁₉H₂₁N₄O)⁺ · (C₇H₇O₃S)⁻ · H₂O |

| Molecular Weight | 510.61 g/mol |

Molecular Packing and Intermolecular Interactions

The crystal structure of niraparib tosylate monohydrate is characterized by alternating double layers of niraparib cations and tosylate anions, with water molecules integrated into the anionic layers.[1] This layered arrangement is parallel to the ab-plane.[1]

A prominent feature of the crystal packing is an extensive network of hydrogen bonds.[1][3] The water molecule plays a crucial role, acting as a hydrogen bond donor to two different oxygen atoms of the tosylate anion and as an acceptor from a hydrogen atom of the protonated piperidine ring of the niraparib cation.[1][4] Further hydrogen bonding is observed between the piperidyl N-H group and the carbonyl group of an adjacent cation.[1] The amide group of the niraparib cation participates in both an intermolecular N-H···O hydrogen bond to the tosylate anion and an intramolecular N-H···N hydrogen bond to the indazole ring.[1] These interactions create robust hydrogen-bonded clusters involving four cations, two anions, and two water molecules, which then link to form complex chains along the b-axis, ultimately resulting in a three-dimensional framework.[5]

Experimental Protocols

The determination of the crystal structure of niraparib tosylate monohydrate involved a combination of advanced experimental and computational techniques.

Synchrotron X-ray Powder Diffraction (SXRPD)

The high-resolution powder diffraction data was essential for solving and refining the crystal structure.

-

Sample Preparation : A commercial, as-received white powder of niraparib tosylate monohydrate was packed into a 0.5-mm-diameter Kapton capillary. The capillary was rotated during data collection to ensure random orientation of the crystallites.[3]

-

Data Collection : The powder pattern was measured at 298 K at the Canadian Light Source, utilizing a wavelength of 0.819563(2) Å (15.1 keV). Data was collected over a 2θ range of 1.6° to 75.0° with a step size of 0.0025° and a collection time of 3 minutes.[3]

-

Structure Solution and Refinement : The crystal structure was solved from the powder diffraction data. The subsequent structural refinement was performed using the Rietveld method, a technique that minimizes the difference between the experimental and calculated diffraction patterns.

Density Functional Theory (DFT) Optimization

To further refine the positions of the atoms, particularly the hydrogen atoms which are difficult to locate accurately with X-ray diffraction, the crystal structure was optimized using DFT.

-

Software : The Vienna Ab initio Simulation Package (VASP) was employed for the calculations.[1]

-

Methodology : The optimization was performed with a fixed experimental unit cell. The GGA-PBE functional was used to describe the exchange-correlation energy. A plane-wave cutoff energy of 400.0 eV and a k-point spacing of 0.5 Å⁻¹ were applied.[1]

Mechanism of Action: PARP Inhibition

Niraparib exerts its anti-cancer effects by inhibiting the PARP-1 and PARP-2 enzymes.[2] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3]

In cancer cells that have a deficiency in other DNA repair pathways, such as the homologous recombination repair (HRR) pathway (often due to mutations in genes like BRCA1 and BRCA2), the inhibition of PARP leads to a phenomenon known as synthetic lethality. When SSBs are not repaired by PARP, they can stall replication forks, leading to the formation of double-strand breaks (DSBs).[3] In HRR-deficient cells, these DSBs cannot be effectively repaired, resulting in genomic instability and ultimately, apoptosis (programmed cell death).[1]

Furthermore, niraparib is known to "trap" the PARP enzyme on the DNA at the site of damage.[4] This PARP-DNA complex is highly cytotoxic and further contributes to the anti-tumor activity of the drug.[3]

Conclusion

The well-defined crystalline structure of niraparib tosylate monohydrate Form I, characterized by a robust hydrogen-bonding network, underpins its stability as a solid dosage form. The detailed understanding of its crystal packing and the experimental methodologies used for its characterization are crucial for quality control and the development of new formulations. Furthermore, the elucidation of its mechanism of action as a PARP inhibitor, leading to synthetic lethality in HRR-deficient cancer cells, provides the rationale for its clinical efficacy. This guide serves as a critical resource for professionals in the pharmaceutical sciences, offering a foundational understanding of the solid-state chemistry and pharmacology of this important anti-cancer agent.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. ascopubs.org [ascopubs.org]

- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Niraparib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Niraparib, with the chemical name 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide, is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] It is utilized in the treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers, particularly in patients with BRCA gene mutations.[1][4][5] The mechanism of action involves inhibiting DNA damage repair in cancer cells, leading to apoptosis.[1][3][6] The efficacy and safety of niraparib as an active pharmaceutical ingredient (API) are critically dependent on the robustness and control of its chemical synthesis and purification processes. This guide provides a detailed overview of the synthetic routes, purification strategies, and analytical considerations for niraparib hydrochloride.

I. Chemical Synthesis of Niraparib

The synthesis of niraparib is a multi-step process that has evolved from initial medicinal chemistry routes to more streamlined and scalable manufacturing processes. Key to the synthesis is the construction of the indazole core and the chiral 3-arylpiperidine moiety, followed by their coupling.

A. Convergent Synthetic Strategy

A common approach to niraparib synthesis is a convergent strategy, where the indazole and piperidine fragments are synthesized separately and then coupled in the later stages. This approach allows for efficient production and purification of the key intermediates.

One prominent route involves a copper-catalyzed N-arylation of 2H-indazole-7-carboxamide with a protected (S)-3-(4-bromophenyl)piperidine derivative.[7]

Experimental Protocol: Copper-Catalyzed N-Arylation

A representative protocol for the late-stage coupling is as follows:

-

To a reaction vessel, add 2H-indazole-7-carboxamide, (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, copper(I) iodide (CuI), and a suitable ligand (e.g., an N,N'-dimethyl-1,2-cyclohexanediamine).

-

Add a base, such as potassium carbonate (K₂CO₃), and a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100°C to 130°C for several hours, monitoring the reaction progress by HPLC.

-

Upon completion, cool the mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected niraparib, (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate.

B. Alternative Synthetic Approaches

Other synthetic strategies have also been developed, including those that build the piperidine ring on a pre-formed aryl-indazole structure. Some routes may employ a Suzuki coupling to form the C-C bond between the phenyl and piperidine precursors.[8][9] More recent innovations include the use of biocatalytic methods, such as transaminase-mediated dynamic kinetic resolutions, to establish the stereocenter of the piperidine ring with high enantioselectivity.[7][10]

Deprotection and Salt Formation

The final step in the synthesis of this compound is the removal of the protecting group (commonly a Boc group) from the piperidine nitrogen, followed by salt formation.

Experimental Protocol: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the Boc-protected niraparib intermediate in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[1]

-

Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like isopropanol or dioxane, to the solution.[1][11]

-

Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or HPLC.[1]

-

If not already in the hydrochloride form, neutralize the reaction mixture and extract the free base.

-

Dissolve the niraparib free base in a suitable solvent (e.g., methanol or ethanol) and add a solution of hydrochloric acid.

-

The this compound salt will precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Below is a diagram illustrating a general synthetic workflow for niraparib.

Caption: General convergent synthesis workflow for this compound.

II. Purification of this compound

The purification of this compound is crucial to ensure that the final API meets the stringent purity requirements set by regulatory agencies like the FDA and EMA.[4] The primary methods for purification are crystallization and chromatographic techniques.

A. Crystallization

Crystallization is the most common method for purifying the final product and isolating the desired polymorphic form. Niraparib tosylate monohydrate is a known stable crystalline form.[12][13] For this compound, the choice of solvent system is critical for achieving high purity and yield.

Experimental Protocol: Recrystallization of this compound

-

Dissolve the crude this compound in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol/isopropanol) at an elevated temperature.

-

Optionally, treat the solution with activated carbon to remove colored impurities.

-

Filter the hot solution to remove any insoluble materials.

-

Allow the solution to cool slowly to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.

-

Once crystallization is complete, collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Dry the purified this compound crystals under vacuum at a suitable temperature.

B. Chiral Purification

Since niraparib is a chiral molecule, controlling the enantiomeric purity is essential. The desired enantiomer is the (S)-enantiomer. Enantiomeric excess (ee) can be upgraded through various techniques:

-

Chiral Resolution: This can be performed on an intermediate, such as the racemic piperidine precursor, using chiral acids to form diastereomeric salts that can be separated by crystallization.

-

Preparative Chiral Chromatography: Techniques like supercritical fluid chromatography (SFC) can be used to separate the enantiomers of a racemic intermediate or the final product, although this is often more expensive for large-scale production.[14]

-

Asymmetric Synthesis: Modern routes aim to introduce the chirality early in the synthesis using chiral catalysts or biocatalysts, minimizing the need for late-stage resolution.[7][10]

III. Impurity Profiling

Impurities in niraparib can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the API.[4][15] A thorough impurity profile is required for regulatory approval.

Common Types of Impurities:

-

Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.[4] An example is the regioisomer formed during the C-N cross-coupling reaction.[16]

-

Degradation Impurities: These can form during storage or manufacturing due to exposure to heat, light, moisture, or oxygen.[4]

-

Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[4]

-

Elemental Impurities: Trace metals that may be present from catalysts or reactors.[4]

Analytical Techniques for Impurity Detection:

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of niraparib and its impurities.[4][17] Gas Chromatography (GC) is often used to determine the content of residual solvents.

Table 1: Known Impurities and Related Compounds of Niraparib

| Compound Name | CAS Number | Molecular Formula | Notes |

| ent-Niraparib ((R)-enantiomer) | Not Available | C₁₉H₂₀N₄O | Enantiomeric impurity |

| Niraparib Carboxylic Acid | 1476777-06-6 | C₁₉H₁₉N₃O₂ | Potential degradation product |

| (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | 1038916-11-8 | C₂₄H₂₈N₄O₃ | Key protected intermediate |

| (S)-4-(Piperidin-3-yl)aniline | Not Available | C₁₁H₁₆N₂ | Intermediate |

| N-Nitroso Niraparib | Not Available | C₁₉H₁₉N₅O₂ | Potential genotoxic impurity |

Data sourced from various chemical suppliers and literature.[4][18]

IV. Quantitative Data Summary

The efficiency of a synthetic route is measured by its overall yield and the purity of the final product.

Table 2: Comparison of Synthetic Route Parameters

| Parameter | Medicinal Chemistry Route[14] | Improved Process Chemistry Route[14] | Biocatalytic Route[7][10] |

| Number of Steps (LLS*) | 7 | ~8 | 5 (to key intermediate) |

| Overall Yield | 3-4% | 11% | Improved efficiency |

| Chiral Step | Resolution / Prep SFC | Crystallization-induced ee upgrade | Enzymatic kinetic resolution |

| Key Advantage | Facilitated analogue synthesis | Improved yield and scalability | High enantioselectivity, fewer steps |

*Longest Linear Sequence

Table 3: Analytical and Purity Data

| Parameter | Method | Typical Specification |

| Assay (Niraparib HCl) | HPLC | 99.0% - 101.0% |

| Enantiomeric Purity ((S)-form) | Chiral HPLC | >99.5% ee |

| Individual Impurity | HPLC | < 0.10% |

| Total Impurities | HPLC | < 0.5% |

| Residual Solvents | GC | Per ICH Q3C limits |

Specifications are typical and may vary based on the pharmacopeial monograph and specific manufacturing process.

The purification workflow is summarized in the diagram below.

Caption: General workflow for the purification and analysis of Niraparib HCl.

V. Conclusion

The chemical synthesis and purification of this compound are complex processes that require careful control over reaction conditions, chiral purity, and impurity levels. The development of more efficient, scalable, and environmentally friendly synthetic routes, including those employing biocatalysis, continues to be an area of active research. Robust purification methods, primarily crystallization, are essential for producing a final API that meets the high standards of quality and safety required for therapeutic use. The detailed protocols and data presented in this guide offer a comprehensive technical overview for professionals involved in the research and development of this important anticancer drug.

References

- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 2. Niraparib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 4. veeprho.com [veeprho.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. US11629137B2 - Methods of manufacturing of niraparib - Google Patents [patents.google.com]

- 12. A zwitterionic salt–cocrystal: in vitro insights from niraparib tosylate, an anti-cancer drug - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Crystal structure of niraparib tosylate monohydrate Form I, (C19H21N4O)(C7H7O3S)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. pharmaffiliates.com [pharmaffiliates.com]

Niraparib: A Technical Guide to In Vitro PARP1 and PARP2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1) and PARP2 by the targeted anti-cancer agent, niraparib. This document details the quantitative inhibition constants, outlines the experimental methodologies used to determine these values, and illustrates the relevant biological pathways and experimental workflows.

Core Data Presentation: Niraparib Inhibition Constants

Niraparib is a potent and highly selective inhibitor of both PARP1 and PARP2.[1] The following table summarizes the key in vitro inhibition constants (IC50) reported in the scientific literature. These values represent the concentration of niraparib required to inhibit 50% of the enzymatic activity of PARP1 and PARP2 in cell-free assays.

| Target | Inhibition Constant (IC50) | Reference |

| PARP1 | 3.8 nM | [1] |

| PARP2 | 2.1 nM | [1] |

Experimental Protocols

The determination of niraparib's inhibitory activity against PARP1 and PARP2 involves several key in vitro assays. The following sections provide detailed methodologies for these essential experiments.

Enzymatic Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of purified PARP enzymes in the presence of varying concentrations of an inhibitor.

Principle: This method measures the incorporation of radiolabeled NAD+ into acid-precipitable PAR polymers catalyzed by PARP enzymes. A decrease in radioactivity in the presence of the inhibitor corresponds to its inhibitory potency.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 0.1 mg/mL sonicated salmon sperm DNA (as a PARP activator), and 1 mg/mL histone H1 (as a PAR acceptor protein).

-

Inhibitor Dilution: Prepare a serial dilution of niraparib in the reaction buffer.

-

Enzyme Addition: Add purified recombinant human PARP1 or PARP2 enzyme to each well of a 96-well plate.

-

Inhibitor Incubation: Add the diluted niraparib solutions to the wells containing the enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the PARP reaction by adding a mixture of unlabeled NAD+ and [32P]-NAD+ to a final concentration of 100 µM.

-

Reaction Incubation: Incubate the reaction plate at 30°C for 15 minutes.

-

Reaction Termination and Precipitation: Stop the reaction by adding ice-cold 20% trichloroacetic acid (TCA). Incubate on ice for 10 minutes to precipitate the proteins and PAR polymers.

-

Washing: Transfer the precipitated material to a filter plate and wash multiple times with 10% TCA to remove unincorporated [32P]-NAD+.

-

Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each niraparib concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Whole-Cell PARylation Assay

This assay measures the ability of an inhibitor to block PARP activity within intact cells, providing a more physiologically relevant assessment of potency.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the inhibitor. The levels of poly(ADP-ribose) (PAR) are then quantified, typically by ELISA or Western blotting.

Detailed Methodology:

-

Cell Culture: Plate cells (e.g., HeLa or A549) in 96-well plates and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of niraparib for 1 hour.

-

Induction of DNA Damage: Induce DNA damage and stimulate PARP activity by adding a DNA-damaging agent, such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS), and incubate for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.

-

Quantification of PAR:

-

ELISA-based method: Use a commercial PAR ELISA kit. Add the cell lysates to the pre-coated plate, followed by incubation with an anti-PAR antibody and a secondary HRP-conjugated antibody. Develop the signal with a substrate and measure the absorbance.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against PAR. Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection.

-

-

Data Analysis: Normalize the PAR signal to the total protein concentration or a loading control (e.g., GAPDH or β-actin). Calculate the percentage of inhibition for each niraparib concentration and determine the IC50 value.

PARP Trapping Assay (Chromatin Fractionation)

This assay assesses the ability of a PARP inhibitor to "trap" PARP enzymes on DNA, a key mechanism contributing to their cytotoxicity.

Principle: Cells are treated with the inhibitor, and then fractionated to separate soluble nuclear proteins from chromatin-bound proteins. An increase in the amount of PARP in the chromatin fraction indicates trapping.

Detailed Methodology:

-

Cell Treatment: Treat cells with varying concentrations of niraparib for a defined period (e.g., 4-24 hours).

-

Cell Harvesting and Lysis: Harvest the cells and perform subcellular fractionation using a commercial kit or a protocol involving sequential detergent extractions to isolate the chromatin-bound protein fraction.

-

Protein Quantification: Determine the protein concentration of the chromatin fraction for each sample.

-

Western Blotting: Separate equal amounts of protein from the chromatin fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies against PARP1 and PARP2. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

-

Quantification and Analysis: Quantify the band intensities for PARP1, PARP2, and the loading control. Normalize the PARP signals to the loading control. An increase in the normalized PARP signal in the niraparib-treated samples compared to the vehicle control indicates PARP trapping.

Mandatory Visualizations

Experimental Workflow for Determining PARP Inhibition

Caption: Workflow for in vitro characterization of niraparib's PARP inhibition.

PARP Signaling and Niraparib's Mechanism of Action

Caption: Mechanism of niraparib-induced synthetic lethality in BRCA-deficient cells.

References

Navigating Niraparib Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

For Immediate Release

[City, State] – December 8, 2025 – In a significant resource for the scientific community, this technical guide provides an in-depth analysis of the solubility of niraparib hydrochloride, a critical poly (ADP-ribose) polymerase (PARP) inhibitor, in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized repository of quantitative data, detailed experimental methodologies, and a visual representation of its core signaling pathways.

Niraparib, marketed as Zejula®, is a potent inhibitor of PARP-1 and PARP-2 enzymes, which are integral to the repair of single-strand DNA breaks. Its clinical efficacy, particularly in the treatment of ovarian, fallopian tube, and primary peritoneal cancers, has made it a subject of extensive research. A thorough understanding of its solubility is paramount for the design of in vitro assays, formulation development, and preclinical studies.

Quantitative Solubility of this compound

The solubility of this compound in various organic solvents is a critical parameter for its laboratory application. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as the specific salt form, crystalline structure (polymorphism), temperature, and the purity of both the solute and the solvent. Discrepancies in reported values can often be attributed to these variables.

| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 31.25 - 65.63 | 87.57 - 183.92 | Multiple sources report high solubility, with some variation.[1][2] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[3] |

| Ethanol (EtOH) | C₂H₅OH | 60 - 64 | 168.13 - 179.34 | Good solubility reported.[2][3] |

| Methanol (MeOH) | CH₃OH | Slightly Soluble | Data not available | Precise quantitative data is not readily available in the literature. |

| Water | H₂O | Insoluble | Data not available | Generally reported as insoluble or not soluble.[4] The aqueous free base has a solubility of 0.7 to 1.1 mg/mL.[5][6] One source predicts a solubility of 0.0149 mg/mL for the hydrochloride salt.[7] |

| Isopropanol | C₃H₈O | Data not available | Data not available | - |

| Acetone | C₃H₆O | Data not available | Data not available | - |

| Acetonitrile (ACN) | C₂H₃N | Data not available | Data not available | - |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | Data not available | - |

| Dimethylformamide (DMF) | C₃H₇NO | Data not available | Data not available | - |

Molecular Weight of this compound: 356.85 g/mol

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for establishing thermodynamic solubility. Below is a generalized protocol representative of this method.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound powder

-

High-purity organic solvents (e.g., DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

-

Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Add a known volume of the organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vial in an orbital shaker set to a constant speed and temperature (e.g., 25°C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the clear filtrate with the appropriate mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A UV detector set to the wavelength of maximum absorbance for niraparib (e.g., ~240 nm) is typically used.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Recent research has also shed light on the immunomodulatory effects of PARP inhibitors. Niraparib has been shown to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. The accumulation of DNA damage can lead to the formation of micronuclei and cytosolic DNA fragments. These are detected by cGAS, which then synthesizes cGAMP. cGAMP, in turn, activates STING, leading to the production of type I interferons and other inflammatory cytokines. This process can enhance the anti-tumor immune response.

Niraparib's Activation of the cGAS-STING Pathway

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and accelerate the pace of discovery in the ongoing effort to leverage PARP inhibitors for cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. US20210038585A1 - Niraparib formulations - Google Patents [patents.google.com]

- 7. go.drugbank.com [go.drugbank.com]

Unveiling the Preclinical Journey of Niraparib: A Technical Guide to its Pharmacokinetics and Bioavailability

For Immediate Release

WALTHAM, MA – December 8, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the preclinical pharmacokinetics and bioavailability of niraparib, a potent and selective poly (ADP-ribose) polymerase (PARP) inhibitor. This whitepaper provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support ongoing and future research in oncology.

Niraparib is an orally bioavailable PARP-1 and PARP-2 inhibitor approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[1][2] Its efficacy is rooted in the concept of synthetic lethality, where in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, the inhibition of PARP leads to cell death.[3] Understanding its behavior in preclinical models is paramount for optimizing its clinical application and exploring new therapeutic avenues.

Quantitative Pharmacokinetic Profile

The preclinical pharmacokinetic parameters of niraparib have been evaluated in several species, including mice, rats, and dogs. The data consistently demonstrates good oral absorption and distribution.

Table 1: Oral Bioavailability of Niraparib in Preclinical Species

| Species | Strain | Oral Bioavailability (%) | Reference |

| Rat | Sprague-Dawley | 27 | [4] |

| Dog | Beagle | 57 | [4] |

Table 2: Pharmacokinetic Parameters of Niraparib in Tumor-Bearing Mouse Models

Data from steady-state pharmacokinetic studies in mouse xenograft models highlight niraparib's favorable distribution to tumor tissue.

| Model | Dose (mg/kg, oral) | Tissue | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC (ngh/mL or ngh/g) | Reference |

| MDA-MB-436 (TNBC) | 75 (qd) | Plasma | 3847 | 4 | 43600 | [5] |

| Tumor | 11400 | 8 | 179000 | [5] | ||

| Brain | 1100 | 8 | 17800 | [5] | ||

| OVC134 (Ovarian) | 50 (qd) | Plasma | 2535 | 4 | 29100 | [5] |

| Tumor | 6700 | 8 | 95700 | [5] | ||

| Brain | 543 | 8 | 9100 | [5] |

Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve, TNBC: Triple-Negative Breast Cancer, qd: once daily.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical procedures employed in the pharmacokinetic evaluation of niraparib.

Animal Models and Housing

Preclinical studies are commonly conducted in rodent models, such as Sprague-Dawley rats and various strains of mice (e.g., NOD/SCID, BALB/c nude), as well as in beagle dogs.[2][4][6] Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water, unless fasting is required for specific procedures.[6]

Drug Formulation and Administration

For oral administration in preclinical models, niraparib is often formulated as a suspension. A common vehicle for this is 0.5% methylcellulose in water.[2] In some instances, niraparib tosylate monohydrate is used in capsule formulations for oral dosing.[7][8] Administration is typically performed via oral gavage for rodents.[9]

Blood and Tissue Sample Collection

Rodents: Blood samples are collected at predetermined time points following drug administration. Common techniques include saphenous vein or submandibular plexus puncture for survival bleeding, and cardiac puncture for terminal collection.[10] For tissue distribution studies, animals are euthanized at various time points, and tissues of interest (e.g., tumor, brain, liver, kidney) are harvested, weighed, and homogenized for analysis.[2]

Dogs: In canine studies, blood samples are typically collected from the cephalic or jugular vein.[11] For intravenous administration studies, a catheter may be placed for ease of repeated sampling.[11]

Bioanalytical Method

Quantification of niraparib in plasma and tissue homogenates is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12] This highly sensitive and specific method allows for the accurate determination of drug concentrations. The general workflow involves protein precipitation from the biological matrix, followed by chromatographic separation and mass spectrometric detection.[10][12]

Visualizing the Mechanism and Process

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action of niraparib via synthetic lethality.

Caption: General workflow for a preclinical pharmacokinetic study.

This technical guide serves as a critical resource for the scientific community, providing a foundational understanding of the preclinical characteristics of niraparib. The compiled data and methodologies are intended to facilitate the design of future studies and accelerate the development of innovative cancer therapies.

References

- 1. ijapbjournal.com [ijapbjournal.com]

- 2. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. mdpi.com [mdpi.com]

- 7. US20210038585A1 - Niraparib formulations - Google Patents [patents.google.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Development and Validation of Bioanalytical Method for Estimation of Niraparib in Rat Plasma Using High Performance LC-MS/MS And Its Application to Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]

- 11. A Comparative Oncology Study of Iniparib Defines Its Pharmacokinetic Profile and Biological Activity in a Naturally-Occurring Canine Cancer Model | PLOS One [journals.plos.org]

- 12. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the Metabolism of Niraparib and its Major Inactive Metabolite M1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is an established therapeutic agent for various cancers. A thorough understanding of its metabolic fate is critical for optimizing its clinical application and predicting potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolism of niraparib, with a particular focus on its primary metabolic pathway leading to the formation of the major inactive metabolite, M1. This document details the enzymatic processes involved, presents quantitative pharmacokinetic data, and outlines the experimental methodologies used to elucidate the metabolic profile of niraparib.

Introduction

Niraparib exerts its therapeutic effect by inhibiting PARP-1 and PARP-2, enzymes crucial for DNA repair. This inhibition leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The efficacy and safety of niraparib are influenced by its pharmacokinetic properties, which are largely determined by its metabolic clearance. This guide delves into the core aspects of niraparib metabolism to provide a detailed resource for the scientific community.

Metabolic Pathway of Niraparib

The primary metabolic transformation of niraparib is a two-step process involving hydrolysis followed by glucuronidation.

Primary Metabolism: Hydrolysis to M1

Niraparib is predominantly metabolized by carboxylesterases (CEs), specifically CES1 and CES2, which are abundant in the liver and intestines.[1][2] These enzymes catalyze the hydrolysis of the amide bond in the niraparib molecule, leading to the formation of its major metabolite, M1.[3] M1 is a carboxylic acid derivative of niraparib and is pharmacologically inactive.[3] This hydrolytic conversion is the principal clearance pathway for niraparib.

Secondary Metabolism: Glucuronidation of M1

The M1 metabolite subsequently undergoes Phase II metabolism through glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the M1 molecule to form the M10 metabolite.[4] Glucuronidation increases the water solubility of the metabolite, facilitating its excretion from the body.

Minor Metabolic Pathways

While the carboxylesterase-mediated pathway is dominant, minor oxidative metabolism of niraparib has been observed. In vitro studies suggest a negligible role for cytochrome P450 (CYP) enzymes in the overall clearance of niraparib.[3]

The metabolic pathway of niraparib can be visualized as follows:

Quantitative Pharmacokinetic Data

A human mass balance study using radiolabeled [¹⁴C]-niraparib has provided key quantitative data on the absorption, metabolism, and excretion of the drug.

Absorption and Distribution

-

Absolute Bioavailability: Approximately 73%.[4]

-

Time to Peak Plasma Concentration (Tmax): About 3 hours.[4]

-

Plasma Protein Binding: 83%.[4]

-

Apparent Volume of Distribution (Vd/F): 1220 L (± 1114 L).[4]

Excretion

Following a single 300 mg oral dose of [¹⁴C]-niraparib, the total recovery of radioactivity was approximately 86.3% over 21 days.[5]

| Excretion Route | Mean Recovery (% of Administered Dose) | Range (% of Administered Dose) |

| Urine | 47.5% | 33.4% - 60.2% |

| Feces | 38.8% | 28.3% - 47.0% |

| Table 1: Recovery of Radioactivity after a Single Oral Dose of [¹⁴C]-Niraparib.[5] |

Metabolite Profiling

Analysis of plasma, urine, and feces revealed the relative abundance of niraparib and its major metabolites.

| Analyte | Plasma (% of total radioactivity) | Urine (% of administered dose) | Feces (% of administered dose) |

| Niraparib (Unchanged) | Major circulating component | 11% | 19% |

| M1 | Major circulating metabolite | 20.0% | 2.4% |

| M10 (M1-glucuronide) | Major circulating metabolite | Present | Not a major component |

| Table 2: Distribution of Niraparib and its Major Metabolites.[4][5] |

Experimental Protocols

This section details the methodologies employed in key studies to characterize the metabolism and quantification of niraparib and its metabolites.

Human Mass Balance and Metabolite Profiling Study

This study is fundamental to understanding the overall disposition of niraparib in humans.

Protocol Details:

-

Study Design: Open-label, single-dose study in patients with advanced solid tumors.

-

Dosing: A single oral dose of 300 mg niraparib containing 100 µCi of [¹⁴C]-niraparib.

-

Sample Collection: Blood, urine, and feces were collected at predefined intervals for up to 21 days.

-

Total Radioactivity Measurement: Total radioactivity in all samples was determined by liquid scintillation counting (LSC).

-

Metabolite Profiling and Identification: Plasma, urine, and feces samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite profiling. High-resolution mass spectrometry (HRMS) was used for the structural elucidation of metabolites.

Quantification of Niraparib and M1 by LC-MS/MS

Accurate quantification of niraparib and its M1 metabolite is essential for pharmacokinetic analysis.

Representative LC-MS/MS Protocol:

-

Sample Preparation:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.[6]

-

Detection: Multiple Reaction Monitoring (MRM) for specific detection and quantification of niraparib and M1.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

In Vitro Metabolism Studies

In vitro assays are crucial for identifying the enzymes responsible for drug metabolism.

4.3.1. Carboxylesterase (CES) Activity Assay

This assay determines the role of CES1 and CES2 in the hydrolysis of niraparib to M1.

-

Enzyme Source: Recombinant human CES1 and CES2 enzymes or human liver S9 fractions.[7]

-

Substrate: Niraparib (e.g., 1 µM).[7]

-

Incubation:

-

The reaction mixture typically contains the enzyme source, niraparib, and a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

The reaction is initiated and incubated at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analysis: The formation of the M1 metabolite is quantified by LC-MS/MS.

-

Controls:

-

Positive Control: A known CES1 substrate (e.g., trandolapril) and a known CES2 substrate (e.g., irinotecan) are included to confirm enzyme activity.[7]

-

Negative Control: Incubations are performed without the enzyme or without the substrate to account for non-enzymatic degradation.

-

4.3.2. UDP-Glucuronosyltransferase (UGT) Activity Assay

This assay identifies the UGT isoforms involved in the glucuronidation of the M1 metabolite.

-

Enzyme Source: A panel of recombinant human UGT isoforms or human liver microsomes.

-

Substrate: Niraparib M1 metabolite.

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) is required for the glucuronidation reaction.

-

Incubation:

-

The reaction mixture includes the enzyme source, M1, UDPGA, and a buffer (e.g., Tris-HCl, pH 7.4) containing MgCl₂.

-

The mixture is pre-incubated at 37°C before initiating the reaction by adding UDPGA.

-

-

Reaction Termination: The reaction is stopped, typically with a cold organic solvent.

-

Analysis: The formation of the M1-glucuronide (M10) is monitored by LC-MS/MS.

-

Controls: Known substrates for different UGT isoforms are used as positive controls to ensure the activity of each enzyme in the panel.

Summary and Conclusions

The metabolism of niraparib is well-characterized, with the primary pathway being carboxylesterase-mediated hydrolysis to the inactive metabolite M1, followed by UGT-catalyzed glucuronidation to M10. The minimal involvement of CYP450 enzymes in its clearance suggests a low potential for clinically significant drug-drug interactions mediated by this system. The quantitative data from human studies provide a clear picture of the drug's disposition. The detailed experimental protocols outlined in this guide offer a framework for researchers to conduct further investigations into the metabolism of niraparib and other related compounds. This comprehensive understanding is invaluable for the continued safe and effective use of niraparib in cancer therapy.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. The glucuronidation of mycophenolic acid by human liver, kidney and jejunum microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]

A Comprehensive Technical Guide to Niraparib Hydrochloride: Physicochemical Properties, Mechanism of Action, and Experimental Frameworks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib, a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, is a critical therapeutic agent in oncology, particularly for ovarian cancer. This technical guide provides an in-depth overview of the physicochemical properties of niraparib hydrochloride, its mechanism of action, and detailed experimental protocols relevant to its study. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Physicochemical Properties of Niraparib and its Hydrochloride Salt

Niraparib is most commonly utilized as a hydrochloride salt to enhance its pharmaceutical properties. The fundamental physicochemical characteristics of both the free base and the hydrochloride salt are summarized below.

Table 1: Molecular Formula and Weight

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Niraparib (free base) | C₁₉H₂₀N₄O | 320.39 | 1038915-60-4 |

| This compound | C₁₉H₂₁ClN₄O | 356.85 | 1038915-64-8 |

Mechanism of Action: PARP Inhibition and Beyond

Niraparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] By inhibiting PARP, niraparib leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[2] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[2][5] This concept is known as synthetic lethality.

A key aspect of niraparib's efficacy is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP-DNA complex at the site of damage.[2] These trapped complexes are highly cytotoxic and further contribute to the drug's anti-tumor activity.[2]

Recent studies have elucidated additional mechanisms contributing to niraparib's therapeutic effect, including the activation of the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) signaling pathway, which can trigger an anti-tumor immune response.[1] Furthermore, niraparib has been shown to inhibit the STAT3 signaling pathway, which is involved in apoptosis.[6]

Mechanism of PARP Inhibition by Niraparib.

Experimental Protocols

This section outlines methodologies for key in vitro and in vivo experiments used to characterize the activity of niraparib.

In Vitro Assays

This assay quantifies the inhibition of PARP enzyme activity in cells.

-

Cell Culture and Treatment: Plate cells (e.g., IGROV-1 ovarian cancer cells) and allow them to adhere. Treat the cells with varying concentrations of niraparib (e.g., 1 µM) or a vehicle control for a specified duration (e.g., 1 hour).[7]

-

Cell Permeabilization and PARP Activation: Harvest and permeabilize the cells. Induce PARP activity by adding NAD+ substrate and a double-stranded oligonucleotide.[7]

-

Detection of Poly(ADP-ribose) (PAR): Detect the formation of PAR chains using an immunological method, such as an ELISA with an anti-PAR antibody (e.g., 10H Ab).[7]

-

Data Analysis: Calculate the percentage of PARP activity relative to untreated control cells.

This assay measures the effect of niraparib on cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at a density of approximately 3,000 cells per well.[6]

-

Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of niraparib concentrations for a designated period (e.g., 48 hours).[6]

-

Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels.[6]

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.

-

Cell Plating: Plate cells in 6-well plates at a low density (e.g., 3,000 cells per well).[6]

-

Treatment: The following day, treat the cells with the desired concentration of niraparib (e.g., 10 µM) or a vehicle control.[6]

-

Incubation: Incubate the cells for 7-10 days to allow for colony formation.[6]

-

Staining and Counting: Fix the colonies with a methanol solution and stain with crystal violet. Count the number of colonies in each well.[6]

General Workflow for In Vitro Evaluation of Niraparib.

In Vivo Pharmacokinetic and Efficacy Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) of niraparib.

-

Animal Models: Utilize appropriate animal models, such as CD-1 mice.[8]

-

Dosing: Administer niraparib orally at a specified dose (e.g., 50 mg/kg).[8]

-

Sample Collection: Collect blood samples at various time points post-administration (e.g., pre-dose, 1, 2, 4, 8, 12, and 24 hours).[3]

-

Bioanalysis: Determine the concentration of niraparib in plasma using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

Parameter Calculation: Calculate key PK parameters, including Cmax (maximum concentration), tmax (time to Cmax), and AUC (area under the curve), using noncompartmental methods.[3]

Table 2: Human Pharmacokinetic Parameters of Niraparib

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours |

| Absolute Bioavailability | ~73% |

| Apparent Volume of Distribution (Vd/F) | 1074 - 1220 L |

| Plasma Protein Binding | ~83% |

| Terminal Half-life (t½) | ~28.2 - 95.6 hours |

These studies evaluate the anti-tumor activity of niraparib in vivo.

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-436, BRCA1-mutant) into immunocompromised mice.[8]

-

Treatment Regimen: Once tumors reach a specified size, begin daily oral administration of niraparib (e.g., 25-75 mg/kg) or a vehicle control.[3]

-

Tumor Growth Measurement: Measure tumor volume twice weekly for the duration of the study.[11]

-

Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI).[3]

Conclusion

This compound is a well-characterized PARP inhibitor with a defined molecular formula and weight. Its mechanism of action, centered on the principle of synthetic lethality, is augmented by its ability to trap PARP on DNA and influence anti-tumor immunity. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of niraparib and other PARP inhibitors. This guide serves as a valuable resource for scientists and researchers dedicated to advancing cancer therapeutics.

References

- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 3. oncotarget.com [oncotarget.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. urology-textbook.com [urology-textbook.com]

- 6. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling | bioRxiv [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Profile of Niraparib: A Technical Examination of Dopamine and Norepinephrine Transporter Interaction

For Distribution To: Researchers, Scientists, and Drug Development Professionals Subject: In-depth analysis of the off-target pharmacological effects of the PARP inhibitor niraparib on the dopamine transporter (DAT) and norepinephrine transporter (NET).

Abstract

Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, approved for the treatment of various cancers.[1] While its on-target effects are well-characterized, a comprehensive understanding of its off-target profile is critical for anticipating and managing its clinical adverse event profile. In vitro evidence indicates that niraparib interacts with monoamine transporters, specifically inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][2][3][4][5] This interaction is the leading pharmacological explanation for cardiovascular adverse events, such as hypertension and tachycardia, observed in patients treated with niraparib.[4] This technical guide provides a summary of the available data, detailed experimental protocols for assessing these interactions, and visualizations of the underlying mechanisms and workflows.

Quantitative Data Summary

While multiple sources confirm the inhibitory activity of niraparib against DAT and NET, specific quantitative binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) are not publicly available in the peer-reviewed literature. This data is likely contained within comprehensive pharmacology screening panels conducted during drug development. However, the clinical and preclinical observations strongly support a pharmacologically significant interaction.

The table below summarizes the reported off-target effects and their clinical implications.

| Target | Observed Effect | Potential Clinical Implication | References |

| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake | Contribution to cardiovascular effects (e.g., increased pulse rate, blood pressure fluctuations). Potential for central nervous system side effects. | [2][3][4][5] |

| Norepinephrine Transporter (NET) | Inhibition of norepinephrine reuptake | Direct link to hypertension and tachycardia due to increased synaptic norepinephrine. | [2][3][4][5] |

Detailed Experimental Protocols

To enable researchers to independently investigate and quantify the interaction between niraparib or other compounds and monoamine transporters, the following detailed protocols for radioligand binding and functional uptake assays are provided. These are synthesized from standard methodologies in the field.

Protocol: Competitive Radioligand Binding Assay for DAT/NET

This assay quantifies the ability of a test compound (e.g., niraparib) to displace a known radioligand from its target transporter, allowing for the determination of the binding affinity (Kᵢ).

Objective: To determine the Kᵢ of a test compound for the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing hDAT or hNET.

-

Radioligand for DAT: [³H]-WIN 35,428 or [³H]-Nomifensine.

-

Radioligand for NET: [³H]-Nisoxetine or [³H]-Tomoxetine.

-

Non-specific Binding Ligand for DAT: 10 µM Benztropine.

-

Non-specific Binding Ligand for NET: 10 µM Desipramine.

-

Test Compound: Niraparib, serially diluted (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Buffer: Tris-HCl based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well Filter Plates (e.g., GF/B or GF/C glass fiber).

-

Cell Harvester & Scintillation Counter.

Procedure:

-

Plate Setup: Design a 96-well plate map with triplicate wells for Total Binding (radioligand only), Non-specific Binding (NSB, radioligand + excess unlabeled ligand), and Competition Binding (radioligand + varying concentrations of test compound).

-

Reagent Addition:

-

To all wells, add 50 µL of assay buffer.

-

To NSB wells, add 50 µL of the appropriate non-specific binding ligand (e.g., 10 µM Benztropine for DAT).

-

To Competition Binding wells, add 50 µL of the serially diluted test compound.

-

To Total Binding wells, add 50 µL of vehicle (assay buffer).

-

-

Radioligand Addition: Add 50 µL of the chosen radioligand (at a final concentration near its Kₔ value) to all wells.

-

Initiate Reaction: Add 50 µL of the cell membrane preparation (containing 5-20 µg of protein) to each well. The final assay volume should be 200 µL.

-

Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature, depending on the specific transporter and ligand, with gentle agitation.

-

Termination & Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

-

Detection: Allow the filter mats to dry completely. Add scintillation cocktail to each well and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a neurotransmitter substrate into cells expressing the relevant transporter.

Objective: To determine the IC₅₀ of a test compound for inhibiting dopamine or norepinephrine uptake.

Materials:

-

Cell Line: SK-N-BE(2)C cells (endogenously expressing NET) or HEK293 cells stably expressing hDAT or hNET.

-

Radioactive Substrate: [³H]-Dopamine or [³H]-Norepinephrine.

-

Test Compound: Niraparib, serially diluted.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Inhibitor for NSU: Desipramine (for NET) or Benztropine (for DAT) at a high concentration to determine non-specific uptake (NSU).

-

96-well Cell Culture Plates.

-

Scintillation Counter.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to form a confluent monolayer overnight.

-

Pre-incubation: Remove the culture medium and gently wash the cells with 200 µL of KRH buffer.

-

Compound Addition: Add 150 µL of KRH buffer to each well. Add the serially diluted test compound to the appropriate wells. Add the non-specific uptake inhibitor to the NSU wells.

-

Initiate Uptake: Add the radioactive substrate (e.g., [³H]-Norepinephrine at a final concentration near its Kₘ value) to all wells to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes).

-

Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis & Detection: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

Data Analysis:

-

Calculate Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in control (vehicle-treated) wells.

-

Plot the percentage of inhibition against the log concentration of the test compound and fit the curve to determine the IC₅₀ value.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing off-target binding and the proposed mechanism of action at the synapse.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Mechanism of off-target transporter inhibition by niraparib.

References

- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Frontiers | Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS [frontiersin.org]

- 4. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Niraparib Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of the PARP inhibitor, niraparib, in mouse xenograft models. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on preclinical data.

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which are critical components of the DNA damage repair pathway.[1][2][3] By inhibiting PARP, niraparib prevents the repair of single-strand DNA breaks, which can lead to the formation of double-strand breaks during DNA replication.[2] In tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to a synthetic lethality and tumor cell death.[2] Niraparib has demonstrated efficacy in both BRCA-mutant and, to some extent, BRCA wild-type tumors.[4][5] Beyond its direct role in PARP inhibition, niraparib has also been shown to inhibit the STAT3 signaling pathway and activate the cGAS/STING pathway, which may contribute to its anti-tumor effects.[6][7]

Summary of Quantitative Data for Niraparib Administration in Mouse Xenograft Models

The following table summarizes key quantitative data from various preclinical studies involving niraparib administration in mouse xenograft models.

| Xenograft Model | BRCA Status | Dosage (mg/kg) | Administration Route | Vehicle | Treatment Schedule | Duration | Tumor Growth Inhibition (TGI) | Reference |

| MDA-MB-436 (TNBC) | Mutant | 25, 50, 75 | Oral Gavage | Not Specified | Once Daily | 28 days | 60%, 93%, 107% | [4][8] |

| MDA-MB-436 (TNBC) | Mutant | 75 | Oral Gavage | Not Specified | Once Daily | 28 days | Significant tumor regression | [9] |

| MDA-MB-436 (Intracranial) | Mutant | 50 | Oral Gavage | 0.5% Methylcellulose | Once Daily | 2 weeks | Significant survival improvement | [10] |

| OVC134 (Ovarian) | Wild-type | 20, 40, 60/50 | Oral Gavage | Not Specified | Once Daily | 32 days | 4%, 21%, 64% | [4][8] |

| OV5311 (Ovarian PDX) | Mutant | 75 | Oral Gavage | Not Specified | Once Daily | 78 days | Efficacious | [4] |

| Capan-1 (Pancreatic, Intracranial) | Mutant | 45 | Oral Gavage | Not Specified | Once Daily | 35 days | 62% | [4][11] |

| Capan-1 (Pancreatic, Subcutaneous) | Mutant | 15, 30, 45 | Oral Gavage | Not Specified | Once Daily | 5 weeks | 13%, 49%, 54% | [12] |

| PEO1 (Ovarian) | Mutant | 50 | Oral Gavage | PBS | Every Day | 6 days | Significant inhibition | [13] |

| PH077 (Ovarian PDX) | Mutant | 50 | Oral Gavage | 15% Methylcellulose | Once Daily | 20 weeks (maintenance) | Undetectable tumors | [14] |

| A2780 (Ovarian) | Wild-type | 62.5 | Oral Gavage | Not Specified | Once Daily | Not Specified | Efficacious | [9] |

| SUM149 (Intracranial) | Mutant | 50 | Oral Gavage | 0.5% Methylcellulose | Once Daily | Until humane endpoint | No significant survival improvement | [10] |

| MDA-MB-231Br (Intracranial) | Wild-type | 50 | Oral Gavage | 0.5% Methylcellulose | Once Daily | Until humane endpoint | No significant survival improvement | [10] |

Experimental Protocols

Materials

-

Niraparib (powder)

-

Vehicle solution:

-

Sterile water

-

Homogenizer or sonicator

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Appropriate sized oral gavage needles (e.g., 20-22 gauge, flexible tip)

-

Syringes (1 mL)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparation of Niraparib Formulation

-

Calculate the required amount of niraparib and vehicle. The final concentration will depend on the dosing volume and the average weight of the mice. A typical dosing volume for oral gavage in mice is 100 µL to 200 µL (0.1 mL to 0.2 mL).

-

Prepare the vehicle solution.

-

Prepare the niraparib suspension.

-

Weigh the calculated amount of niraparib powder.

-

In a sterile container, add a small amount of the vehicle to the niraparib powder to create a paste.

-

Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.

-

For some formulations, gentle heating or sonication may be necessary to aid dissolution, followed by overnight stirring at room temperature.[10]

-

Note: It is recommended to prepare the formulation fresh daily. If stored, it should be kept at 4°C and protected from light, and resuspended thoroughly before each use.

-

Protocol for Niraparib Administration via Oral Gavage

-

Animal Handling and Restraint:

-

Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and immobilize the head.

-

The mouse's body should be held in a vertical position.

-

-

Dose Preparation:

-

Thoroughly mix the niraparib suspension to ensure homogeneity.

-

Draw the calculated dose into a 1 mL syringe fitted with an appropriate oral gavage needle.

-

-

Gavage Procedure:

-

Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards one side of the pharynx.

-

Allow the mouse to swallow the tip of the needle.

-

Gently advance the needle into the esophagus. There should be no resistance. If resistance is met, withdraw the needle and re-attempt.

-

Once the needle is correctly positioned in the esophagus, slowly administer the niraparib suspension.

-

Withdraw the needle smoothly.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any immediate adverse reactions such as respiratory distress.

-

Monitor the body weight of the mice regularly (e.g., twice weekly) as a general indicator of toxicity. Dose reductions may be necessary if significant body weight loss is observed.[4][9]

-

Tumor volume should be measured at regular intervals (e.g., twice weekly) using calipers.

-

Visualizations

Signaling Pathway of PARP Inhibition by Niraparib

Caption: Mechanism of action of niraparib leading to synthetic lethality in HRR-deficient cells.

Experimental Workflow for a Niraparib Mouse Xenograft Study

Caption: A typical experimental workflow for evaluating niraparib efficacy in a mouse xenograft model.

References

- 1. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP inhibitors on the move in prostate cancer: spotlight on Niraparib & update on PARP inhibitor combination trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jcancer.org [jcancer.org]

- 14. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]

Application Notes and Protocols: Niraparib Hydrochloride In Vitro Cytotoxicity in Ovarian Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxicity of niraparib hydrochloride in ovarian cancer cell lines. This document includes detailed experimental protocols for key cytotoxicity assays, a summary of quantitative data on niraparib's efficacy, and a visualization of the relevant signaling pathways.

Introduction

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a crucial role in DNA repair.[1] By inhibiting PARP, niraparib leads to an accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This mechanism, known as synthetic lethality, results in cancer cell death.[2] Niraparib has been approved for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1] This document outlines standard in vitro assays to evaluate the cytotoxic effects of niraparib on ovarian cancer cell lines.

Quantitative Data Summary